8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001308
InChI: InChI=1S/C22H19FN2O3/c1-11-8-18-20(14-6-3-7-15(14)22(27)28-18)21(26)19(11)17-10-16(24-25-17)12-4-2-5-13(23)9-12/h2,4-5,8-9,16,24,26H,3,6-7,10H2,1H3
SMILES:
Molecular Formula: C22H19FN2O3
Molecular Weight: 378.4 g/mol

8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC15001308

Molecular Formula: C22H19FN2O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C22H19FN2O3
Molecular Weight 378.4 g/mol
IUPAC Name 8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C22H19FN2O3/c1-11-8-18-20(14-6-3-7-15(14)22(27)28-18)21(26)19(11)17-10-16(24-25-17)12-4-2-5-13(23)9-12/h2,4-5,8-9,16,24,26H,3,6-7,10H2,1H3
Standard InChI Key LAJDKZJYILAEML-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=CC=C5)F)O

Introduction

The compound 8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule featuring a unique combination of structural motifs, including a pyrazole ring and a cyclopenta[c]chromenone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Structural Features

  • Molecular Formula: The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 364.40 g/mol.

  • Structural Motifs: It includes a cyclopenta[c]chromene core fused with a pyrazole moiety, a fluorophenyl group, and a hydroxyl group, which may influence its biological activity and chemical reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A documented method involves the reaction of equimolar quantities of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The resulting product is then purified through crystallization techniques.

Potential Applications

This compound has potential applications in several fields, particularly in pharmaceutical chemistry, where it may exhibit various biological activities. Interaction studies are essential to understanding how this compound behaves in biological systems, providing insights into its therapeutic potential and safety profile.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazolePyrazole ring with fluorophenyl substitutionAnticancer activity
2,4-Diamino-5-(trifluoromethyl)-2H-chromeno[2,3-b]pyridineChromene structure with amino groupsAntimicrobial properties
4-(3-fluorophenyl)-1H-pyrazole derivativesPyrazole core with various substitutionsAnti-inflammatory effects
8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneCyclopenta[c]chromene with pyrazole and fluorophenyl groupsPotential anti-inflammatory or anticancer properties

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